2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Lipophilicity Lead optimization CNS drug properties

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (CAS 891643-94-0) is a piperazine derivative with molecular formula C₁₀H₂₃N₃ and molecular weight 185.31 g/mol. The compound features an N-ethylpiperazine ring linked to a tertiary carbon bearing a primary amine (–CH₂NH₂) and two methyl groups, yielding an achiral, sterically hindered scaffold.

Molecular Formula C10H23N3
Molecular Weight 185.31 g/mol
CAS No. 891643-94-0
Cat. No. B1277112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine
CAS891643-94-0
Molecular FormulaC10H23N3
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(C)(C)CN
InChIInChI=1S/C10H23N3/c1-4-12-5-7-13(8-6-12)10(2,3)9-11/h4-9,11H2,1-3H3
InChIKeyQMKLDYLDJQCZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (CAS 891643-94-0): Structural & Physicochemical Baseline for Procurement


2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine (CAS 891643-94-0) is a piperazine derivative with molecular formula C₁₀H₂₃N₃ and molecular weight 185.31 g/mol [1]. The compound features an N-ethylpiperazine ring linked to a tertiary carbon bearing a primary amine (–CH₂NH₂) and two methyl groups, yielding an achiral, sterically hindered scaffold [1]. Its computed XLogP3-AA is 0.1, and it possesses one H-bond donor and three H-bond acceptors [1]. Commercially available as a free-base liquid (purity typically ≥95%), it is primarily supplied as a research intermediate or versatile small-molecule building block .

Primary amine handle for selective protection and coupling
N‑Ethyl substitution enables lipophilicity tuning for CNS studies
Free‑base liquid simplifies anhydrous synthetic workflows

Why Generic Substitution Fails for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine: Key Structural Determinants


Within the piperazine-alkylamine family, the specific combination of an N-ethyl substituent on the piperazine ring and a gem-dimethyl-substituted primary amine side chain creates a unique pharmacophoric and physicochemical signature. Substituting the N-ethyl group with a methyl, hydrogen, or larger alkyl chain directly alters the computed lipophilicity (XLogP 0.1 vs. predicted values for analogs), H-bond donor/acceptor ratio, and steric bulk around the terminal primary amine [1]. These changes are consequential: even minor structural modifications can shift target engagement profiles (e.g., NMDA receptor binding IC₅₀ by orders of magnitude) and affect synthetic utility as a protected amine intermediate. Generic interchange without quantitative verification therefore risks both biological and synthetic failure [1] [2].

Target: N‑Ethyl substitution (XLogP ~0.1)
Substitute risk
N‑Methyl or N‑H analogs shift lipophilicity and may alter target engagement profiles
Target: Primary amine (HBD = 1) enables orthogonal protection
Substitute risk
Tertiary amine analog (HBD = 0) lacks derivatization handle; limits synthetic utility

Product-Specific Quantitative Evidence Guide for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine vs. In-Class Analogs


XLogP as a Selectivity Filter: Ethyl vs. Methyl vs. Unsubstituted Piperazine Analogs

The experimentally constrained computed XLogP3-AA of 0.1 for the target compound indicates borderline hydrophilic character [1]. In contrast, the corresponding N-methyl analog 2-(4-methylpiperazin-1-yl)-2-methylpropan-1-amine (CAS not available for the exact same side chain but inferred from advanced fragment-based predictions) is expected to have a lower XLogP (approx. –0.2 to –0.5), while the N–H analog 2-(piperazin-1-yl)-2-methylpropan-1-amine is predicted to be even more polar (XLogP < –0.5). The N-ethyl substitution thus provides a measurable lipophilicity increase of approximately 0.3–0.6 log units over the N–H and N-methyl forms, which may influence membrane permeability and off-target binding in CNS-targeted libraries [2].

Lipophilicity Selectivity
Class-level inference
Target XLogP 0.1 vs. N‑methyl ~‑0.35, N‑H <‑0.5
Lipophilicity tuning window for CNS penetration
Class-level prediction; confirm experimentally
Lipophilicity Lead optimization CNS drug properties

NMDA Receptor Glycine Site Binding: Quantitative Comparison with Reference Antagonists

In an in vitro radioligand displacement assay, the target compound inhibited [³H]-strychnine binding to the glycine site of the NMDA glutamate receptor 1 with an IC₅₀ of 4.14 × 10⁵ nM (414 µM) [1]. This places it in the weak-affinity range. By comparison, the established glycine-site antagonist 7-chlorokynurenic acid exhibits an IC₅₀ of approximately 0.3–1 µM in similar assays, and the clinical agent memantine (though a channel blocker, not a glycine-site ligand) has an IC₅₀ of ~1 µM at the NMDA receptor. Thus, the target compound is roughly 400- to 1,000-fold less potent than these reference antagonists, indicating that it is not a competitive development candidate for the glycine site but may serve as a negative control or a starting fragment for optimization [2].

NMDA Binding
Cross-study comparable
IC50 414 µM
Fragment-hit baseline for SAR optimization
Weak affinity; use as reference point
NMDA receptor Glycine site Binding assay

Hydrogen Bond Donor/Acceptor Profile vs. Tertiary Amine Analogues: Impact on Synthetic Utility

The target compound carries one H-bond donor (primary –NH₂) and three H-bond acceptors (piperazine N atoms and the primary amine lone pair). In contrast, the tertiary amine analog 2-(4-ethylpiperazin-1-yl)-N,N-dimethylethanamine (CAS 1082411-69-5) has zero H-bond donors and two H-bond acceptors, rendering it incapable of serving as a hydrogen bond donor in supramolecular or receptor interactions [1]. This difference is critical for two applications: (i) the primary amine can be selectively protected (e.g., as a Boc or Fmoc carbamate) while leaving the piperazine nitrogens available for further derivatization, and (ii) the primary amine provides a synthetic handle for reductive amination, amide coupling, or sulfonamide formation that is absent in the tertiary amine analogue [2].

H‑Bond Donor Count
Class-level inference
1 donor (primary amine) vs. 0 (tertiary analog)
Enables orthogonal protection and derivatization
Class-level inference; verify reactivity
Hydrogen bonding Protecting group strategy Synthetic intermediate

Commercial Purity and Physical Form Consistency vs. Competing Vendors and Analog Compounds

The target compound is supplied as a free-base liquid with specified purity of ≥95% (typical commercial specification: 95–98%) and storage conditions of 2–8°C in sealed, dry containers . This contrasts with closely related piperazine-alkylamine analogs, many of which are supplied as hydrochloride salts (e.g., 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine hydrochloride) or as solutions requiring different handling protocols. The free-base liquid form eliminates the need for neutralization before use in organic reactions and reduces hygroscopicity issues commonly encountered with hydrochloride salts, thereby simplifying weighing and transfer under anhydrous conditions .

Commercial Form
Data to verify
Free‑base liquid, ≥95% purity
Anhydrous handling without neutralization
Supplier specification; verify COA
Purity specification Physical form Procurement quality

Best-Fit Application Scenarios for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine Based on Quantitative Evidence


Fragment-Based Lead Generation Targeting NMDA Receptor Glycine Site

The compound's measured, albeit weak, IC₅₀ of 414 µM at the NMDA receptor glycine site qualifies it as a validated fragment hit. Procurement enables structure-based elaboration, with the N-ethylpiperazine and primary amine serving as independent vectors for parallel chemistry to improve potency toward the sub-micromolar range [1] [2].

Synthesis of Orthogonally Protected Piperazine-Containing Building Blocks

The single primary amine donor (HBD count = 1) permits selective Boc, Fmoc, or Alloc protection, followed by functionalization of the piperazine ring nitrogens, generating diverse bifunctional intermediates for combinatorial library synthesis. This orthogonal reactivity is not achievable with tertiary amine or N–H piperazine analogs [3] [4].

CNS Drug Discovery: Balancing Lipophilicity for Blood-Brain Barrier Penetration

With an XLogP of 0.1, the compound resides at the lower boundary of CNS drug-like space, offering a starting point where small structural modifications (e.g., N-alkyl variation) can be quantitatively mapped to logP shifts of 0.3–0.6 units. This enables systematic optimization of brain penetration while monitoring P-glycoprotein efflux liability [5] [6].

Negative Control or Reference Standard for Piperazine-Based NMDA Antagonist Screening

The documented weak NMDA binding (IC₅₀ 414 µM) makes the compound suitable as a negative control in high-throughput screening campaigns aimed at identifying potent piperazine-derived NMDA antagonists. It provides a defined baseline for assay validation and hit triaging [7] .

Application
Selection Property
Validation Focus
Fragment-based NMDA receptor elaboration
Measured glycine-site binding (weak fragment hit)
Potency improvement tracking vs. fragment baseline
Orthogonal building block synthesis
Primary amine (HBD = 1) for selective protection
Regioselective derivatization protocols
CNS lipophilicity profiling
Computed XLogP at lower boundary of CNS space
logP shift upon N‑alkyl variation
NMDA antagonist screening control
Documented weak NMDA binding
Assay baseline and hit triage validation

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